molecular formula C24H15FN8 B10831422 4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile

4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile

Cat. No.: B10831422
M. Wt: 434.4 g/mol
InChI Key: SWFRQIKTNNVFAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD73-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of CD73-IN-5 involves scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This is achieved through optimized reaction conditions, purification techniques such as chromatography, and stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

CD73-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

CD73-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ecto-5’-nucleotidase and its effects on adenosine metabolism.

    Biology: Employed in research on immune response modulation, particularly in the context of cancer and autoimmune diseases.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, where it may enhance the efficacy of immunotherapies by reducing the immunosuppressive effects of adenosine.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ecto-5’-nucleotidase

Mechanism of Action

CD73-IN-5 exerts its effects by binding to the active site of ecto-5’-nucleotidase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of adenosine monophosphate to adenosine, leading to a decrease in the levels of extracellular adenosine. As a result, the immunosuppressive effects of adenosine are reduced, enhancing the immune response against tumors. The molecular targets and pathways involved include the adenosine receptors and downstream signaling pathways such as cyclic adenosine monophosphate and protein kinase A .

Comparison with Similar Compounds

CD73-IN-5 is unique among ecto-5’-nucleotidase inhibitors due to its high specificity and potency. Similar compounds include:

CD73-IN-5 stands out due to its ability to selectively inhibit ecto-5’-nucleotidase without affecting other adenosine-related pathways, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H15FN8

Molecular Weight

434.4 g/mol

IUPAC Name

4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C24H15FN8/c25-20-9-18(22-7-8-28-32(22)14-16-3-1-15(12-26)2-4-16)10-23-24(20)30-31-33(23)19-6-5-17-13-27-29-21(17)11-19/h1-11,13H,14H2,(H,27,29)

InChI Key

SWFRQIKTNNVFAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)C3=CC4=C(C(=C3)F)N=NN4C5=CC6=C(C=C5)C=NN6)C#N

Origin of Product

United States

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